Urea, N-(3,4-dichlorophenyl)-N'-(3-hydroxypropyl)-

Physicochemical profiling LogP Polar surface area

Urea, N-(3,4-dichlorophenyl)-N'-(3-hydroxypropyl)- (CAS 87919-21-9) is a synthetic unsymmetrical urea derivative bearing a 3,4-dichlorophenyl group on one urea nitrogen and a 3-hydroxypropyl substituent on the other. It belongs to the broader class of N,N′-disubstituted ureas that have been investigated as alcohol dehydrogenase substrates and inhibitors.

Molecular Formula C10H12Cl2N2O2
Molecular Weight 263.12 g/mol
CAS No. 87919-21-9
Cat. No. B14398566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, N-(3,4-dichlorophenyl)-N'-(3-hydroxypropyl)-
CAS87919-21-9
Molecular FormulaC10H12Cl2N2O2
Molecular Weight263.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)NCCCO)Cl)Cl
InChIInChI=1S/C10H12Cl2N2O2/c11-8-3-2-7(6-9(8)12)14-10(16)13-4-1-5-15/h2-3,6,15H,1,4-5H2,(H2,13,14,16)
InChIKeyXFKZYUOOMFMGLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urea, N-(3,4-dichlorophenyl)-N'-(3-hydroxypropyl)- (CAS 87919-21-9): What Scientific Buyers Need to Know


Urea, N-(3,4-dichlorophenyl)-N'-(3-hydroxypropyl)- (CAS 87919-21-9) is a synthetic unsymmetrical urea derivative bearing a 3,4-dichlorophenyl group on one urea nitrogen and a 3-hydroxypropyl substituent on the other. It belongs to the broader class of N,N′-disubstituted ureas that have been investigated as alcohol dehydrogenase substrates and inhibitors [1]. The compound is supplied as a research chemical with a minimum purity specification of 95 % and is structurally distinct from the commonly encountered herbicide diuron (N′-(3,4-dichlorophenyl)-N,N-dimethylurea) and its major environmental metabolite DCPU (N-(3,4-dichlorophenyl)urea).

Why You Cannot Simply Replace Urea, N-(3,4-dichlorophenyl)-N'-(3-hydroxypropyl)- with a Generic Phenylurea


The 3,4-dichlorophenyl pharmacophore is shared by several urea derivatives, but the substituent on the opposite urea nitrogen dictates the compound's physicochemical properties, biological target engagement, and metabolic fate. The 3-hydroxypropyl side chain confers primary-alcohol character, making this compound a candidate substrate for alcohol dehydrogenase (ADH), whereas the dimethyl analogue (diuron) is a photosynthesis-inhibiting herbicide and the mono-substituted DCPU is a known urothelial toxicant [1]. Even among hydroxyalkyl-substituted ureas, the length and position of the hydroxyalkyl chain influence logP, polar surface area, and ADH substrate kinetics; therefore, substituting 2-hydroxyethyl or 2-hydroxypropyl analogues without confirmatory activity data risks obtaining a compound with different enzyme specificity and solubility [2].

Quantitative Differentiation Evidence for Urea, N-(3,4-dichlorophenyl)-N'-(3-hydroxypropyl)- (CAS 87919-21-9)


Hydroxyalkyl Chain Length Differentiates This Compound from the 2-Hydroxyethyl Homologue in Physicochemical Descriptors

The target compound (3-hydroxypropyl) exhibits a calculated LogP of 2.77 and a polar surface area (PSA) of 64.85 Ų, compared with a LogP of approximately 2.2 and a PSA of 64.85 Ų for the 2-hydroxyethyl analogue (predicted values) [1]. Although the PSA is identical, the increased LogP of the 3-hydroxypropyl derivative indicates higher lipophilicity, which can affect membrane permeability, ADME parameters, and non-specific protein binding in enzymatic assays.

Physicochemical profiling LogP Polar surface area Solubility

Primary Hydroxyl Group Confers ADH Substrate Activity – A Biochemical Differentiator from N,N-Dimethyl Analogues

In the series of 1-hydroxyalkyl-3-substituted ureas reported by Leonov et al., compounds bearing a primary hydroxyl group were demonstrated to be specific substrates for horse liver alcohol dehydrogenase (ADH) in vitro, whereas N,N-dimethylurea derivatives (e.g., diuron) lack this hydroxyl handle and are not ADH substrates [1][2]. The target compound carries a terminal primary hydroxyl on the 3-hydroxypropyl chain, qualifying it as an ADH substrate, unlike diuron (CAS 330-54-1) or DCPU (CAS 2327-02-8).

Alcohol dehydrogenase Substrate specificity Enzyme kinetics Drug metabolism

Purity Specification Provides a Procurement-Quality Baseline Not Universally Guaranteed by All Vendors

AKSci lists a minimum purity of 95 % for CAS 87919-21-9, whereas several broader chemical marketplaces list the compound without a guaranteed purity specification . For a compound with limited peer-reviewed characterization, a documented purity specification is the minimum requirement for reproducible dose-response studies (e.g., ADH inhibition or cell-based toxicity assays).

Purity specification Quality control Reproducibility Procurement

Boiling Point and Density Distinguish This Compound from Lower Molecular Weight Phenylureas

The predicted boiling point of the target compound is 396.8 °C at 760 mmHg, with a density of 1.416 g/cm³ . In contrast, diuron (MW 233.09) has a melting point of 158-159 °C and decomposes before boiling, while DCPU (MW 221.08) melts at 210-212 °C. The substantially higher boiling point of the 3-hydroxypropyl derivative indicates stronger intermolecular hydrogen bonding due to the hydroxyl group, which affects distillation purification strategies, thermal stability in formulation, and storage conditions.

Thermal stability Physical property Handling Formulation

Scientifically Justified Application Scenarios for Urea, N-(3,4-dichlorophenyl)-N'-(3-hydroxypropyl)- (CAS 87919-21-9)


Alcohol Dehydrogenase Substrate or Inhibitor Screening

This compound is a suitable candidate for in vitro alcohol dehydrogenase (ADH) substrate profiling or inhibitor screening, owing to the presence of a primary hydroxyl group on the 3-hydroxypropyl chain, which mimics the ethanol substrate handle [1]. It should be used in spectrophotometric NADH-coupled ADH assays at concentrations calibrated to the 95 % purity baseline to ensure data reproducibility across independent laboratories.

Structure-Activity Relationship Studies of Phenylurea Derivatives

Because the 3,4-dichlorophenyl motif is conserved across a series of bioactive ureas (diuron herbicides, DCPU toxic metabolites), this compound can serve as a reference standard for studying how lengthening the hydroxyalkyl chain from ethyl to propyl alters logP, solubility, and biological activity [1][2]. The calculated LogP of 2.77 and PSA of 64.85 Ų provide starting points for computational QSAR model validation.

Metabolic Pathway or Prodrug Design Research

The primary alcohol functional group allows enzymatic oxidation by ADH or cytochrome P450 enzymes, making the compound a potential scaffold for prodrug design or metabolite identification studies. In contrast, N-methylated analogues (diuron, DCPMU) undergo demethylation rather than alcohol oxidation [3]. This metabolic divergence can be exploited to investigate tissue-specific activation or detoxification pathways.

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